Precision Quantitation of the Oncometabolite (2R)-2-Hydroxyglutarate: A Technical Guide to the 13C5-Labeled Standard
Precision Quantitation of the Oncometabolite (2R)-2-Hydroxyglutarate: A Technical Guide to the 13C5-Labeled Standard
Executive Summary
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 (2-HG-13C5) is the stable isotope-labeled analog of the oncometabolite (2R)-2-hydroxyglutarate (
The accumulation of (2R)-2-HG is the direct metabolic consequence of neomorphic mutations in Isocitrate Dehydrogenase (IDH1/2), a hallmark of low-grade gliomas, secondary glioblastomas, and Acute Myeloid Leukemia (AML). This guide details the physicochemical properties, pathophysiological mechanism, and validated analytical workflows for utilizing the 13C5-labeled standard in drug development and clinical research.
Part 1: Chemical Identity & Properties
The 13C5-labeled standard is synthesized with all five carbon atoms of the glutarate backbone replaced by Carbon-13. This results in a mass shift of +5 Daltons relative to the endogenous metabolite, ensuring complete resolution in mass spectrometry while maintaining identical chromatographic behavior.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| Compound Name | (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 |
| Synonyms | |
| Chemical Formula | |
| Molecular Weight | 197.04 g/mol (Salt) / 153.11 g/mol (Free Acid Anion) |
| Unlabeled Counterpart | 192.08 g/mol (Salt) / 148.11 g/mol (Free Acid) |
| Isotopic Purity | |
| Stereochemistry | (2R) / |
| Solubility | Water (> 50 mg/mL); Insoluble in non-polar organic solvents |
| Appearance | White to off-white hygroscopic solid |
Stability & Handling[4][11]
-
Hygroscopicity: The disodium salt is highly hygroscopic. Weighing must be performed rapidly or in a controlled humidity environment.
-
Storage: Store solid powder at -20°C.
-
Solution Stability: Aqueous stock solutions (10 mM) are stable for 1 month at -20°C. For long-term storage, aliquoting is mandatory to prevent freeze-thaw degradation.
Part 2: Biological Significance (The "Why")
The utility of (2R)-2-HG-13C5 is grounded in the "oncometabolite hypothesis." Under normal physiological conditions, IDH1/2 catalyze the oxidative decarboxylation of isocitrate to
In tumors harboring IDH1 (R132) or IDH2 (R140/R172) mutations, the enzyme acquires a neomorphic activity .[3] It consumes NADPH to reduce
Pathway Visualization
The following diagram illustrates the divergence between normal Krebs cycle metabolism and the mutant IDH pathway.
Figure 1: The neomorphic reduction of
Part 3: Analytical Application (The "How")
Quantifying 2-HG requires high specificity because the (2S)-enantiomer (
The Role of the 13C5 Internal Standard
Using the 13C5-labeled standard corrects for:
-
Ionization Suppression: Co-eluting matrix components (lipids, salts) in plasma/urine often suppress the MS signal. The 13C5 isotope experiences the exact same suppression as the analyte, normalizing the response.
-
Extraction Efficiency: Adding the IS before protein precipitation accounts for any analyte loss during sample prep.
Experimental Protocol: LC-MS/MS Quantification
Objective: Absolute quantitation of (2R)-2-HG in human plasma.
1. Reagent Preparation
-
Stock Solution: Dissolve 1 mg of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 in water to yield a 10 mM stock.
-
Working IS Solution: Dilute stock to 10
M in 80% Methanol (MeOH).
2. Sample Preparation (Protein Precipitation)
-
Aliquot 50
L of plasma into a 1.5 mL centrifuge tube. -
Add 200
L of Working IS Solution (Cold). -
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an LC vial.
3. LC-MS/MS Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18 (if using ion-pairing reagents). Note: To separate 2R/2S enantiomers, a chiral column (e.g., Astec CHIROBIOTIC) or DATAN derivatization is required.
-
Mobile Phase: A: 10 mM Ammonium Acetate (pH 9.0); B: Acetonitrile.
-
Ionization: ESI Negative Mode (
).
4. MRM Transitions (Multiple Reaction Monitoring)
The method relies on the deprotonated molecular ion
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| (2R)-2-HG (Endogenous) | 147.0 | 129.0 (Loss of | 15 |
| (2R)-2-HG-13C5 (IS) | 152.0 | 134.0 (Loss of | 15 |
Analytical Workflow Diagram
Figure 2: Stable Isotope Dilution LC-MS/MS Workflow for 2-HG Quantitation.
References
-
Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[1][5] Nature, 462(7274), 739–744. [Link]
-
Xu, W., et al. (2011). Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[6][7][8] Cancer Cell, 19(1), 17–30. [Link]
-
Intlekofer, A. M., & Thompson, C. B. (2018). At the Bench: Preclinical Evidence for the Clinical Development of IDH Inhibitors. Nature Reviews Clinical Oncology. [Link]
-
Agilent Technologies. (2018). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS.[1][2] Application Note. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. Identification of additional IDH mutations associated with oncometabolite R(-)-2-hydroxyglutarate production. [vivo.weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-2-Hydroxyglutaric acid | C5H8O5 | CID 439391 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. medchemexpress.com [medchemexpress.com]
